3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-9-10-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-7-6-8-14(11-13)27-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBYASJGLVEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, potassium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thienopyridine Core
The following table highlights key structural and physicochemical differences:
Key Observations:
Thiophen-2-ylacetyl in JN7 may enhance lipophilicity compared to the target compound’s methoxybenzamido group .
Ester Group Effects :
- Diethyl esters in the target compound balance solubility and metabolic stability.
- Bulky tert-butyl esters (193537-14-3) likely reduce solubility but improve pharmacokinetic stability .
Biological Activity
3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include ethyl chloroacetate and potassium carbonate. The process can be optimized using green chemistry principles to enhance yield while minimizing environmental impact.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to act as an enzyme inhibitor or receptor modulator, potentially disrupting metabolic pathways involved in cancer cell proliferation and survival .
Anticancer Properties
Research indicates that compounds within the thienopyridine family exhibit significant anticancer properties. For instance, studies have shown that similar compounds can lower cancer stem cell (CSC) populations in breast cancer cell lines such as MDA-MB-231 and MCF-7. The cytotoxic effects were evaluated using the MTT assay, demonstrating dose-dependent responses with increased cell death at higher concentrations .
Table 1: Cytotoxicity of Thienopyridine Compounds
| Compound | Cell Line | Concentration (µM) | % Cell Viability After 72h |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.05 | <50% |
| Compound 1 | MCF-7 | 2.5 | <50% |
The mechanism behind these effects may involve alterations in glycolytic metabolism and apoptosis induction pathways .
Enzyme Inhibition
In addition to its anticancer properties, this compound may inhibit enzymes involved in critical biochemical pathways. For example, it has been suggested that it could target poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP leads to impaired DNA repair processes and increased susceptibility to cell death in cancer cells.
Case Studies
Several studies have investigated the effects of similar thienopyridine derivatives on various cancer types:
- Breast Cancer : A study demonstrated that a related compound significantly reduced CSC populations in MDA-MB-231 cells while inducing apoptosis through metabolic pathway alterations.
- Lung Cancer : Another investigation showed that thienopyridine derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
